

# Experimental protocol for the synthesis of quizalofop-p-ethyl intermediate

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## Compound of Interest

Compound Name: (R)-2-(4-Hydroxyphenoxy)propanoic acid

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## Synthesis of Quizalofop-p-ethyl Intermediate: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of a key intermediate of Quizalofop-p-ethyl, (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid. Quizalofop-p-ethyl is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class, which acts by inhibiting acetyl-CoA carboxylase in grasses. The synthesis of its chiral intermediate is a critical step in its manufacturing process.

## Experimental Data

The following table summarizes the quantitative data for the synthesis of the Quizalofop-p-ethyl intermediate.

Parameter	Value	Reference
Starting Material 1	(R)-2-(4-hydroxyphenoxy)propionic acid	[1][2]
Starting Material 2	2,6-dichloroquinoxaline	[1][2]
Reagent	Potassium carbonate ( $K_2CO_3$ )	[1][2]
Solvent	N,N-dimethylformamide (DMF)	[1][2]
Reaction Temperature	Stage 1: 75°C, Stage 2: 145°C	[1][2]
Reaction Time	Stage 1: 2 hours, Stage 2: 6 hours	[1][2]
Product Yield	97%	[1]
Product Purity	High (exact percentage not specified in the source)	
Optical Purity	Up to 99% for the final product Quizalofop-p-ethyl	[3]

## Experimental Protocol: Synthesis of (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid

This protocol details the synthesis of the quizalofop-p-ethyl intermediate via a nucleophilic aromatic substitution reaction.

Materials:

- (R)-2-(4-hydroxyphenoxy)propionic acid
- 2,6-dichloroquinoxaline
- Potassium carbonate ( $K_2CO_3$ ), anhydrous
- N,N-dimethylformamide (DMF)
- Hydrochloric acid (HCl), concentrated

- Deionized water

- Ice

Equipment:

- 100 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Condenser
- Thermometer
- Dropping funnel (optional)
- Büchner funnel and flask
- Filter paper
- Beakers
- pH meter or pH paper

Procedure:

- **Reaction Setup:** In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add (R)-2-(4-hydroxyphenoxy)propionic acid (0.02 mol, 1 equivalent).
- **Dissolution:** Add 40 mL of N,N-dimethylformamide (DMF) to the flask and stir the mixture at room temperature until the starting material is completely dissolved.<sup>[1][2]</sup>
- **Base Addition:** To the resulting solution, add anhydrous potassium carbonate (4.46 g, 0.033 mol, 1.65 equivalents) in one portion.<sup>[1]</sup> Continue stirring at room temperature for 15-30 minutes.

- First Heating Stage: Heat the reaction mixture to 75°C and maintain this temperature for 2 hours with continuous stirring.[1][2]
- Second Reactant Addition: After 2 hours, add 2,6-dichloroquinoxaline (3.28 g, 0.02 mol, 1 equivalent) to the reaction mixture.[1]
- Second Heating Stage: Increase the temperature to 145°C and continue the reaction for 6 hours.[1][2] Monitor the reaction progress by a suitable method (e.g., TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.[1]
- Precipitation: Pour the reaction mixture into 250 mL of ice-cold water.[1]
- Acidification: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid until the pH reaches 4-5.[1] A yellow solid will precipitate.
- Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with deionized water to remove any inorganic impurities.
- Drying: Dry the purified (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid to a constant weight. The expected yield is approximately 5.55 g (97%).[1]

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the quizalofop-p-ethyl intermediate.



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Caption: Workflow for the synthesis of the Quizalofop-p-ethyl intermediate.

## Alternative Synthetic Routes

While the detailed protocol describes a common and high-yielding method, other synthetic strategies exist for the production of quizalofop-p-ethyl and its intermediates. One alternative involves the esterification of the synthesized intermediate, (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propionic acid, with ethanol in the presence of an acid catalyst to yield the final product, quizalofop-p-ethyl.[3] Another approach starts from D-lactic acid, which undergoes esterification, halogenation, and subsequent reaction with 4-(6-chloro-2-quinoxalinyloxy)phenol before the final esterification step.[3] A further method involves the etherification of 2,6-dichloroquinoxaline with hydroquinone, followed by a stereoselective alkylation with ethyl (S)-2-bromopropionate.

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